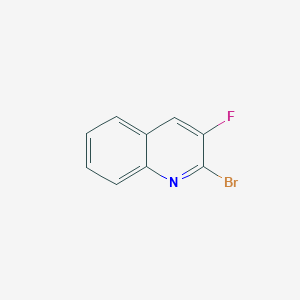

2-Bromo-3-fluoroquinoline

Description

2-Bromo-3-fluoroquinoline is a halogenated quinoline derivative characterized by a bromine atom at the 2-position and a fluorine atom at the 3-position of the quinoline scaffold. The quinoline core provides a planar aromatic system, while halogen substituents modulate electronic properties, solubility, and reactivity, making these compounds valuable intermediates in drug synthesis and agrochemical development.

Properties

IUPAC Name |

2-bromo-3-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDNKIQMWIQDOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479736 | |

| Record name | 2-Bromo-3-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834883-99-7 | |

| Record name | 2-Bromo-3-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoroquinoline typically involves halogenation reactions. One common method is the bromination of 3-fluoroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 2 and fluorine at position 3 undergo nucleophilic substitution under specific conditions.

Bromine Substitution

Bromine at C2 is more reactive due to its larger atomic radius and weaker bond strength compared to fluorine. Common nucleophiles and conditions include:

Mechanism : The reaction proceeds via an SₙAr (nucleophilic aromatic substitution) pathway, where electron-withdrawing fluorine at C3 activates the ring toward nucleophilic attack at C2. Palladium catalysts enhance reactivity in amine substitutions .

Fluorine Substitution

Fluorine substitution is less common but achievable under harsh conditions:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| LiAlH₄ | THF, reflux | 3-Hydroxyquinoline derivatives | |

| Grignard reagents | High temperature (150°C) | 3-Alkyl/arylquinoline |

Coupling Reactions

The bromine atom participates in cross-coupling reactions, forming carbon-carbon bonds.

Suzuki–Miyaura Coupling

| Boronic Acid | Catalyst System | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 8 hrs | 2-Phenyl-3-fluoroquinoline | 78% | |

| Vinylboronic acid | PdCl₂(dppf), Cs₂CO₃ | Toluene, 100°C | 2-Vinyl-3-fluoroquinoline | 65% |

Mechanism : Oxidative addition of Pd(0) to the C–Br bond forms a Pd(II) intermediate, followed by transmetallation with the boronic acid and reductive elimination to yield the coupled product.

Electrophilic Aromatic Substitution

Despite electron-withdrawing substituents, the quinoline ring undergoes nitration and sulfonation at specific positions:

| Reaction | Reagents/Conditions | Position Modified | Product | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C8 | 8-Nitro-2-bromo-3-fluoroquinoline | |

| Sulfonation | SO₃, H₂SO₄, 50°C | C5 | 5-Sulfo-2-bromo-3-fluoroquinoline |

Reduction Reactions

The quinoline ring can be partially reduced:

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂, Pd/C | EtOH, 25°C, 24 hrs | 1,2,3,4-Tetrahydroquinoline derivative | C4 reduction | |

| NaBH₄/CuI | MeOH, reflux | Dihydroquinoline | C3–C4 bond |

Scientific Research Applications

3-Bromo-2-fluoroquinoline is a heterocyclic aromatic compound in the quinoline family, known for its applications in medicinal chemistry and other scientific fields. The presence of bromine and fluorine atoms in its structure enhances its chemical reactivity and biological activity.

Preparation Methods

3-Bromo-2-fluoroquinoline is synthesized through bromination and fluorination of quinoline derivatives, often involving the reduction of 2-bromo-3-fluoroquinoline using palladium on carbon (Pd/C) and triethylamine (NEt3) in methanol. Industrial production methods commonly use large-scale bromination and fluorination reactions under controlled conditions, with organometallic reagents and catalysts like palladium and nickel to ensure high yields and purity.

Chemical Reactions

3-Bromo-2-fluoroquinoline can undergo several types of chemical reactions:

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles like amines and thiols. Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents are typically used.

- Cross-Coupling Reactions: It participates in Suzuki, Heck, and Sonogashira cross-coupling reactions to create carbon-carbon bonds. These reactions often involve palladium catalysts, bases like potassium phosphate (K3PO4), and solvents such as dimethylformamide (DMF).

- Reduction: It can be reduced to form 3-fluoroquinoline, using palladium on carbon (Pd/C) and triethylamine (NEt3) in methanol.

Scientific Research Applications

3-Bromo-2-fluoroquinoline is a building block in synthesizing pharmaceuticals with antibacterial, antiviral, and anticancer properties. Due to its ability to interact with biological targets, it is used in studying enzyme inhibition and receptor binding. Its unique electronic properties make it useful in developing liquid crystals and organic light-emitting diodes (OLEDs). Additionally, it is incorporated into agrochemicals for pest control and plant growth regulation.

Biological and Antibacterial Activity

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoroquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for specific molecular targets .

Comparison with Similar Compounds

Reactivity and Electronic Effects

- This compound: The electron-withdrawing fluorine at position 3 likely reduces electron density at the quinoline ring, enhancing electrophilic substitution at para positions. Bromine at position 2 may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) .

- 3-Bromo-2-iodoquinoline: Iodine’s polarizability may improve participation in halogen bonding, but its larger atomic radius could reduce thermal stability compared to lighter halogens .

- 3-Bromo-2-methoxyquinoline: The methoxy group’s electron-donating nature increases nucleophilicity at adjacent positions, favoring reactions like nitration or sulfonation .

Key Research Findings

Stability and Handling

- 3-Bromo-2-iodoquinoline requires storage in inert atmospheres due to iodine’s susceptibility to light-induced degradation .

- 2-Bromo-6-chloro-3-fluoroquinoline exhibits higher melting points (~150–160°C) compared to non-chlorinated analogs, attributed to intermolecular halogen interactions .

Biological Activity

2-Bromo-3-fluoroquinoline is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound consists of a fused benzene and pyridine ring, contributing to its reactivity and biological properties. The presence of bromine and fluorine substituents enhances its pharmacological profile, potentially influencing its interaction with biological targets.

This compound exhibits antimicrobial activity primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. This mechanism leads to DNA fragmentation and ultimately bacterial cell death, making it a candidate for treating various bacterial infections .

Efficacy Against Pathogens

Recent studies have demonstrated that derivatives of this compound show significant antibacterial activity against various strains, including:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Highly sensitive |

| Escherichia coli | 0.50 | Sensitive |

| Klebsiella pneumoniae | 0.75 | Moderate sensitivity |

These findings indicate that the compound may be effective against both Gram-positive and Gram-negative bacteria, which is crucial for addressing multi-drug resistant strains .

Cytotoxicity Studies

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Studies

A notable study evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (nM) | Effect |

|---|---|---|

| MCF-7 | 20.1 | High sensitivity |

| HCT116 | 25.0 | Moderate sensitivity |

| KB-V1 | 14.0 | Very high sensitivity |

These results suggest that the compound has potent anticancer activity, particularly against breast cancer cells, making it a promising candidate for further development .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have been assessed in various studies, indicating favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Additionally, preliminary toxicity assessments suggest a relatively safe profile compared to traditional chemotherapeutic agents, which often exhibit severe side effects .

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-3-fluoroquinoline, and how do reaction conditions influence yield?

- Methodological Answer :

- Route 1 : Bromination of 3-fluoroquinoline using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄). Monitor regioselectivity via LC-MS to confirm bromine substitution at the 2-position .

- Route 2 : Fluorination of 2-bromoquinoline via halogen exchange with KF in the presence of a copper catalyst. Optimize temperature (120–150°C) and solvent (DMF or DMSO) to minimize side products .

- Yield Optimization : Use design of experiments (DoE) to assess variables (e.g., catalyst loading, stoichiometry). Purity can be verified via HPLC (>95% by area) and NMR (¹⁹F/¹H coupling patterns) .

Q. How should researchers characterize the purity and stability of this compound?

- Methodological Answer :

- Purity : Employ reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against known standards. Quantify impurities (e.g., dehalogenated byproducts) using calibration curves .

- Stability : Conduct accelerated degradation studies under varied conditions (light, humidity, temperature). Store samples at 0–6°C in amber vials to prevent photodegradation .

Q. What are the key intermediates in synthesizing this compound, and how are they validated?

- Methodological Answer :

- Intermediate 1 : 3-Fluoroquinoline. Confirm fluorine substitution via ¹⁹F NMR (δ = -110 to -120 ppm) and X-ray crystallography .

- Intermediate 2 : 2-Bromo-3-nitroquinoline. Validate via IR spectroscopy (C-Br stretch at 550–600 cm⁻¹) and elemental analysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model electronic effects (e.g., Fukui indices) at bromine and fluorine sites. Compare predicted reactivity in Suzuki-Miyaura couplings with experimental results .

- Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to optimize reaction media for Pd-catalyzed coupling .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in medicinal chemistry applications?

- Methodological Answer :

- Meta-Analysis : Systematically review literature to identify variables (e.g., catalyst type, solvent polarity) causing discrepancies. Use ANOVA to isolate significant factors .

- Reproducibility Protocols : Standardize reaction setups (e.g., glovebox vs. ambient conditions) and report detailed kinetic data (TOF, TON) .

Q. How does steric and electronic interplay between bromine and fluorine substituents influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- In Silico ADME : Use SwissADME or Schrödinger’s QikProp to predict logP, solubility, and metabolic stability. Cross-validate with in vitro assays (e.g., microsomal stability tests) .

- Crystallography : Resolve 3D structures to analyze halogen bonding and steric hindrance effects on protein binding .

Q. What advanced techniques detect trace impurities in this compound, and how are they quantified?

- Methodological Answer :

- LC-HRMS : Employ high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to identify sub-1% impurities (e.g., dehalogenated species). Use isotopic pattern matching for confirmation .

- NMR DOSY : Differentiate impurities via diffusion-ordered spectroscopy, particularly for structurally similar byproducts .

Cross-Disciplinary and Contradiction Analysis

Q. How can this compound be applied in materials science, and what methodological challenges arise?

- Methodological Answer :

- OLED Applications : Test electroluminescence properties using thin-film deposition. Address challenges like aggregation-induced quenching by co-depositing with host materials .

- Stability Testing : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation thresholds .

Q. What interdisciplinary frameworks (e.g., PICO, FINER) guide hypothesis formulation for studying this compound’s biological activity?

- Methodological Answer :

- PICO Framework :

- Population : Cancer cell lines (e.g., HeLa).

- Intervention : this compound at varying concentrations.

- Comparison : Positive controls (e.g., cisplatin).

- Outcome : IC₅₀ values from MTT assays .

- FINER Criteria : Ensure hypotheses are Feasible (resource-aware), Novel (patent landscape analysis), and Ethically sound (IACUC approval) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.